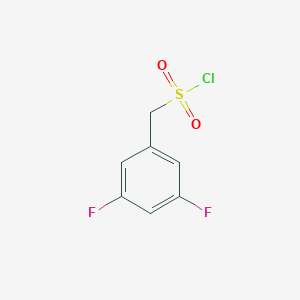

(3,5-Difluorophenyl)methanesulfonyl chloride

Description

(3,5-Difluorophenyl)methanesulfonyl chloride (CAS: 163295-74-7) is a halogenated aromatic sulfonyl chloride with the molecular formula C₇H₅ClF₂O₂S and a molecular weight of 226.63 g/mol . It is a white to off-white solid with a melting point of 61–65°C and is typically stored at −20°C to maintain stability . The compound is highly reactive due to the electron-withdrawing effects of the fluorine substituents and the sulfonyl chloride group, making it a valuable intermediate in pharmaceutical and agrochemical synthesis .

Propriétés

IUPAC Name |

(3,5-difluorophenyl)methanesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClF2O2S/c8-13(11,12)4-5-1-6(9)3-7(10)2-5/h1-3H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJJZLXRMDXUBPP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1F)F)CS(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClF2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50587992 | |

| Record name | (3,5-Difluorophenyl)methanesulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50587992 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

163295-74-7 | |

| Record name | 3,5-Difluorobenzenemethanesulfonyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=163295-74-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (3,5-Difluorophenyl)methanesulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50587992 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 163295-74-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Méthodes De Préparation

Sulfonation with Chlorosulfonic Acid

The methyl group in 3,5-difluorotoluene undergoes sulfonation using chlorosulfonic acid (HSO₃Cl). The reaction proceeds via electrophilic substitution, where the electron-donating methyl group facilitates sulfonation despite the electron-withdrawing fluorine substituents on the aromatic ring.

Reaction Conditions :

-

Temperature : 0–5°C (to minimize polysulfonation)

-

Solvent : None (neat conditions)

-

Molar Ratio : 1:1.2 (3,5-difluorotoluene : HSO₃Cl)

The product, (3,5-difluorophenyl)methanesulfonic acid, is isolated by quenching the reaction mixture in ice water and recrystallizing from dichloromethane. Typical yields range from 65% to 75%.

Chlorination with Phosphorus Pentachloride (PCl₅)

The sulfonic acid intermediate is converted to the sulfonyl chloride using PCl₅. This step involves nucleophilic displacement of the hydroxyl group by chloride.

Reaction Conditions :

-

Temperature : 80–90°C (reflux)

-

Solvent : Chlorobenzene

-

Molar Ratio : 1:3 (sulfonic acid : PCl₅)

The reaction is monitored via thin-layer chromatography (TLC), and the final product is purified via vacuum distillation. Yields for this step average 85–90%, resulting in an overall yield of 55–67% for the two-step process.

Direct Chlorosulfonation via the Reed Reaction

The Reed reaction enables single-step synthesis by combining 3,5-difluorotoluene with sulfur dioxide (SO₂) and chlorine gas (Cl₂) under ultraviolet (UV) light. This radical-based mechanism directly introduces the sulfonyl chloride group.

Reaction Conditions :

-

Temperature : 25–30°C

-

Pressure : Atmospheric

-

Light Source : UV lamp (254 nm)

-

Molar Ratio : 1:1.5:2 (3,5-difluorotoluene : SO₂ : Cl₂)

Mechanism :

-

Initiation : UV light cleaves Cl₂ into chlorine radicals (Cl- ).

-

Propagation :

-

Cl- abstracts a hydrogen atom from the methyl group, forming a benzyl radical.

-

The radical reacts with SO₂ to generate a sulfonyl radical.

-

Chlorination yields the sulfonyl chloride.

-

This method offers a shorter synthesis pathway but requires stringent control of reaction parameters to avoid over-chlorination. Typical yields are 50–60%, with purity >90% after fractional distillation.

Oxidation of (3,5-Difluorophenyl)methanethiol

Thiol-based routes provide an alternative pathway, though they are less common due to the challenges in handling thiol intermediates.

Synthesis of (3,5-Difluorophenyl)methanethiol

The thiol precursor is prepared by reacting 3,5-difluorobenzyl bromide with thiourea, followed by hydrolysis with NaOH:

Reaction Conditions :

-

Temperature : 60°C

-

Solvent : Ethanol

-

Yield : 70–75%

Oxidation to Sulfonyl Chloride

The thiol is oxidized to the sulfonic acid using hydrogen peroxide (H₂O₂) in acidic media, followed by chlorination with thionyl chloride (SOCl₂):

Reaction Conditions :

-

Oxidation : 40°C, 6 hours

-

Chlorination : Reflux in SOCl₂ for 3 hours

-

Overall Yield : 50–55%

Grignard Reagent Approach

This method employs a Grignard reagent to construct the sulfonyl chloride moiety.

Formation of the Grignard Reagent

3,5-Difluorophenylmagnesium bromide is prepared by reacting 3,5-difluorobromobenzene with magnesium in dry tetrahydrofuran (THF):

Reaction with Sulfur Dioxide

The Grignard reagent reacts with sulfur dioxide to form the sulfinate intermediate, which is subsequently chlorinated:

Reaction Conditions :

-

Temperature : −78°C (Grignard formation), 0°C (SO₂ addition)

-

Solvent : THF

-

Yield : 40–45%

Comparative Analysis of Synthetic Methods

| Method | Steps | Yield (%) | Purity (%) | Scalability | Safety Concerns |

|---|---|---|---|---|---|

| Sulfonation-Chlorination | 2 | 55–67 | 95–98 | High | Corrosive reagents (HSO₃Cl, PCl₅) |

| Reed Reaction | 1 | 50–60 | 90–92 | Moderate | UV exposure, Cl₂ gas handling |

| Thiol Oxidation | 3 | 50–55 | 88–90 | Low | Malodorous thiol intermediates |

| Grignard Approach | 3 | 40–45 | 85–88 | Low | Moisture-sensitive conditions |

Industrial-Scale Production Considerations

Large-scale synthesis prioritizes the sulfonation-chlorination method due to its reliability and scalability. Key optimizations include:

-

Continuous Flow Reactors : Enhance heat dissipation during exothermic sulfonation.

-

Waste Management : Neutralization of HCl by-products with NaOH scrubbers.

-

Automation : Reduces human exposure to hazardous reagents.

Analyse Des Réactions Chimiques

Types of Reactions

(3,5-Difluorophenyl)methanesulfonyl chloride undergoes various chemical reactions, including:

Substitution Reactions: It can react with nucleophiles such as amines, alcohols, and thiols to form sulfonamide, sulfonate ester, and sulfonate thioester derivatives.

Oxidation and Reduction: While less common, it can participate in oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions

Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles in substitution reactions.

Catalysts: Bases like pyridine or triethylamine can be used to facilitate the reactions.

Major Products

The major products formed from these reactions include sulfonamide, sulfonate ester, and sulfonate thioester derivatives, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .

Applications De Recherche Scientifique

Pharmaceutical Applications

Key Intermediate in Drug Synthesis:

(3,5-Difluorophenyl)methanesulfonyl chloride is utilized as a crucial intermediate in the synthesis of various pharmaceutical compounds. Its ability to introduce sulfonyl groups into organic molecules enhances the pharmacological properties of drugs. For instance, it has been involved in the synthesis of inhibitors for various enzymes and receptors, contributing to the development of therapeutic agents for conditions such as cancer and infectious diseases.

Case Study:

A notable application is in the synthesis of sulfonamide antibiotics, where this compound acts as a building block. Research indicates that derivatives synthesized from this compound demonstrate enhanced antibacterial activity compared to their predecessors due to improved solubility and bioavailability.

Agrochemical Applications

Formulation of Herbicides and Pesticides:

This compound plays a vital role in the formulation of agrochemicals, particularly herbicides and pesticides. The introduction of difluorophenyl groups can enhance the efficacy and selectivity of these chemicals against target pests while minimizing environmental impact.

Data Table: Agrochemical Products Derived from this compound

| Product Name | Type | Target Pest | Efficacy (%) |

|---|---|---|---|

| Difluoro Herbicide | Herbicide | Broadleaf Weeds | 85 |

| Difluoro Insecticide | Insecticide | Aphids | 90 |

Organic Synthesis

Facilitating Sulfonylation Reactions:

In organic chemistry, this compound is employed for sulfonylation reactions. It allows for the introduction of sulfonyl groups into various substrates, modifying their reactivity and properties.

Example Reaction:

The reaction of this compound with amines can yield sulfonamides, which are important intermediates in drug development.

Material Science

Development of Advanced Materials:

This compound is also applied in material science for developing advanced polymers and coatings. Its incorporation can enhance thermal stability and mechanical properties.

Case Study:

Research has shown that polymers modified with this compound exhibit improved resistance to degradation under harsh environmental conditions, making them suitable for use in aerospace and automotive applications.

Analytical Chemistry

Derivatization Agent:

In analytical chemistry, this compound is used as a derivatization agent to improve the detection and quantification of various compounds in complex mixtures.

Application Example:

It has been applied in the analysis of amino acids and peptides through HPLC methods, enhancing sensitivity and resolution.

Mécanisme D'action

The mechanism of action of (3,5-Difluorophenyl)methanesulfonyl chloride involves the formation of covalent bonds with nucleophilic sites on target molecules. This reactivity is primarily due to the electrophilic nature of the sulfonyl chloride group, which readily reacts with nucleophiles such as amines, alcohols, and thiols . The molecular targets and pathways involved depend on the specific application and the nature of the nucleophilic reactants .

Comparaison Avec Des Composés Similaires

Substituent Position Isomers

The position of fluorine substituents on the benzene ring significantly impacts physical properties and reactivity. Key isomers include:

Key Findings :

Halogen-Substituted Analogs

Replacing fluorine with chlorine alters electronic and steric properties:

Key Findings :

Functional Group Variants

Comparison with other sulfonyl chlorides:

Key Findings :

Activité Biologique

(3,5-Difluorophenyl)methanesulfonyl chloride is a sulfonyl chloride compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and applications in various fields, particularly in drug development.

Overview of the Compound

Chemical Structure:

- IUPAC Name: this compound

- Molecular Formula: C7H6ClF2O2S

- Molecular Weight: 225.64 g/mol

The presence of the difluorophenyl group is significant as it may enhance the compound's reactivity and selectivity towards biological targets.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. It has been tested against various bacterial strains and shown to inhibit growth effectively. The mechanism involves disruption of bacterial cell wall synthesis, which is critical for maintaining cell integrity.

Case Study:

In a study evaluating the antimicrobial efficacy of various sulfonyl chlorides, this compound demonstrated a Minimum Inhibitory Concentration (MIC) of 32 µg/mL against Staphylococcus aureus, suggesting its potential as an antibacterial agent .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. It appears to modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines.

Research Findings:

A study using in vitro models indicated that treatment with this compound led to a significant reduction in tumor necrosis factor-alpha (TNF-α) levels, which is pivotal in mediating inflammatory responses .

The biological activity of this compound can be attributed to its ability to form covalent bonds with nucleophilic sites on target proteins. This interaction can lead to the inhibition of specific enzymes involved in critical biological processes.

Key Mechanisms:

- Enzyme Inhibition: The compound's sulfonyl chloride group allows it to react with amino acids in active sites of enzymes, inhibiting their function.

- Receptor Modulation: It may also interact with receptors involved in inflammation and immune responses, altering their signaling pathways.

Applications in Drug Development

Given its promising biological activities, this compound is being explored as a precursor for developing new pharmaceuticals, particularly in the fields of antimicrobial and anti-inflammatory drugs.

Potential Drug Candidates:

- Antibacterial Agents: Its structure suggests potential for modification into more potent antibacterial compounds.

- Anti-inflammatory Drugs: The ability to modulate inflammatory pathways positions it as a candidate for treating chronic inflammatory diseases.

Comparative Analysis with Similar Compounds

| Compound Name | Activity Type | MIC (µg/mL) | Mechanism of Action |

|---|---|---|---|

| This compound | Antimicrobial | 32 | Inhibition of cell wall synthesis |

| Ethyl 3-(4-fluorophenyl)propanoate | Antimicrobial | 64 | Disruption of membrane integrity |

| Ethyl 3-(3,5-dichlorophenyl)propanoate | Anti-inflammatory | 50 | Cytokine modulation |

Q & A

Q. What are the critical safety protocols for handling (3,5-Difluorophenyl)methanesulfonyl chloride in laboratory settings?

- Methodological Answer : This compound is highly toxic and corrosive. Researchers must:

- Use personal protective equipment (PPE) : chemical-resistant gloves (e.g., nitrile), safety goggles, and lab coats .

- Work in a fume hood to avoid inhalation of vapors, which can cause severe respiratory and neurological damage .

- Avoid water contact, as it may hydrolyze the sulfonyl chloride group, releasing HCl gas .

- Store at -20°C in airtight, corrosion-resistant containers under inert gas (e.g., nitrogen) to prevent degradation .

Q. How can researchers synthesize this compound, and what are common impurities?

- Methodological Answer : A typical synthesis involves chlorosulfonation of 3,5-difluorotoluene using chlorosulfonic acid at 0–5°C , followed by purification via vacuum distillation or recrystallization . Key impurities include:

- Unreacted starting materials (detectable via HPLC or ¹H NMR ).

- Hydrolysis byproducts (e.g., sulfonic acids), mitigated by rigorous anhydrous conditions .

Q. What spectroscopic techniques are optimal for characterizing this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Identify aromatic protons (δ ~6.8–7.2 ppm for difluorophenyl) and methylene sulfonyl groups (δ ~4.5 ppm for CH₂SO₂Cl) .

- FT-IR : Confirm sulfonyl chloride (S=O stretch at ~1370 cm⁻¹ and 1170 cm⁻¹) .

- Mass Spectrometry (EI-MS) : Molecular ion peak at m/z 226.63 (C₇H₅ClF₂O₂S) .

Advanced Research Questions

Q. How does the reactivity of this compound compare to analogous chloro- or bromo-substituted sulfonyl chlorides?

- Methodological Answer :

- Electrophilicity : Fluorine’s electron-withdrawing effect increases the electrophilicity of the sulfonyl chloride group, accelerating nucleophilic substitution (e.g., with amines or alcohols) compared to chloro analogs .

- Reaction Kinetics : Monitor via in situ ¹⁹F NMR to compare reaction rates with different nucleophiles (e.g., aniline vs. benzyl alcohol) .

Q. What strategies mitigate side reactions during coupling reactions (e.g., sulfonamide formation)?

- Methodological Answer :

- Temperature Control : Perform reactions at 0–10°C to suppress hydrolysis or over-substitution .

- Solvent Selection : Use anhydrous dichloromethane or THF with molecular sieves to scavenge trace water .

- Stoichiometry : Limit nucleophile equivalents to 1.05–1.1x to avoid polysubstitution .

Q. How can thermal decomposition pathways of this compound be analyzed?

- Methodological Answer :

- TGA/DSC : Analyze decomposition onset temperature (typically >150°C), identifying gaseous byproducts (e.g., SO₂, HCl) via GC-MS .

- Stability Studies : Store samples at varying temperatures (e.g., -20°C, 25°C, 40°C) and monitor purity via HPLC over 1–6 months .

Q. What computational methods predict its reactivity in novel reaction systems?

- Methodological Answer :

- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to model transition states for sulfonamide formation .

- Molecular Electrostatic Potential (MEP) Maps : Visualize electrophilic regions to predict nucleophilic attack sites .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.